Jaspamide P

Description

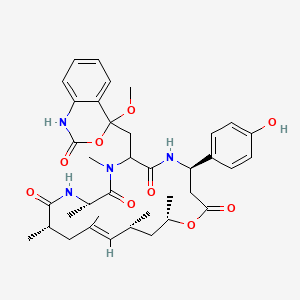

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H48N4O9 |

|---|---|

Molecular Weight |

692.8 g/mol |

IUPAC Name |

(4R,10S,13S,15E,17R,19S)-4-(4-hydroxyphenyl)-7-[(4-methoxy-2-oxo-1H-3,1-benzoxazin-4-yl)methyl]-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C37H48N4O9/c1-21-16-22(2)18-24(4)49-32(43)19-30(26-12-14-27(42)15-13-26)39-34(45)31(41(6)35(46)25(5)38-33(44)23(3)17-21)20-37(48-7)28-10-8-9-11-29(28)40-36(47)50-37/h8-16,22-25,30-31,42H,17-20H2,1-7H3,(H,38,44)(H,39,45)(H,40,47)/b21-16+/t22-,23-,24-,25-,30+,31?,37?/m0/s1 |

InChI Key |

FOEVCQQBKHZRMA-YSCUOIDASA-N |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)C(N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2(C3=CC=CC=C3NC(=O)O2)OC)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2(C3=CC=CC=C3NC(=O)O2)OC)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Isolation and Biosynthesis of Jaspamide P and Analogues

Isolation Strategies from Marine Sponges

The isolation of Jaspamide P and its analogues is a meticulous process that begins with the collection of specific marine sponges, followed by sophisticated extraction and purification techniques.

This compound and related compounds are primarily sourced from marine sponges of the genus Jaspis and Auletta. The initial discovery of the parent compound, jasplakinolide (B32604) (also known as jaspamide), was from the sponge Jaspis splendens. researchgate.netsemanticscholar.orgplos.org This sponge belongs to the order Astrophorida and the family Ancorinidae. researchgate.netsemanticscholar.orgplos.org While initially identified under the synonym Jaspis johnstoni, the primary source organism is now recognized as Jaspis splendens, which is also known by its synonym Dorypleres splendens. nih.gov

These sponges have a wide geographic distribution, particularly throughout the Indo-Pacific Ocean. plos.orgnih.gov Specific collection sites for sponges yielding this compound and its analogues include Vanuatu, Papua New Guinea, Fiji, Indonesia, and the waters of Mauritius. nih.govrsc.orgresearchgate.netresearchgate.net The presence of these compounds is not limited to a single species; various Jaspis species and even different genera like Auletta have been identified as producers. nih.gov For instance, two distinct Auletta spp. collected from Papua New Guinea and a Jaspis splendens from Fiji were found to contain jasplakinolide and its analogues. nih.gov Another species, Jaspis diastra, collected from the Mauritius waters, has also been identified as a source. rsc.org

The process of isolating this compound from the sponge biomass involves a multi-step procedure of extraction and purification. The general workflow begins with the extraction of the freeze-dried and ground sponge material using organic solvents. nih.gov

A common initial extraction solvent is methanol (B129727). nih.gov The resulting crude methanolic extract is then concentrated and subjected to a liquid-liquid partitioning process. This typically involves dissolving the extract in water and sequentially partitioning it against solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.gov The bioactive fractions, often the ethyl acetate portion, are then carried forward for further purification. nih.gov

Chromatographic techniques are essential for the purification of this compound from the complex mixture of the bioactive extract. rsc.orgnih.gov A typical purification scheme involves:

Column Chromatography: The crude active fraction is first subjected to column chromatography. A common stationary phase used is Sephadex LH-20, which separates molecules based on size and polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using reversed-phase HPLC (RP-HPLC). rsc.orgnih.gov This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov A gradient elution, often with a mixture of methanol and water, is employed to separate the individual compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Throughout the purification process, LC-MS is a critical tool for dereplication. It allows for the rapid identification of fractions containing known compounds by comparing their molecular formulas and mass fragmentation patterns with literature data. nih.govrsc.org For instance, the intense molecular ion cluster for jasplakinolide ([M+H]+ m/z 709.2/711.2) serves as a clear marker to identify promising fractions. nih.gov The molecular formula for this compound itself is C37H48N4O9. nih.gov

Following these steps, semi-preparative HPLC can be used to yield the purified compound. rsc.org

Biosynthetic Pathways and Precursors

The intricate structure of this compound is assembled through a complex biosynthetic machinery involving large, multi-enzyme complexes.

This compound is a hybrid peptide-polyketide natural product. researchgate.net Its biosynthesis is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. researchgate.netmdpi.com These pathways are modular assembly lines where specific domains catalyze the incorporation and modification of simple precursor units. scienceopen.comnih.gov

Polyketide Synthase (PKS) portion: This part of the enzyme complex is responsible for synthesizing the polyketide chain of the molecule. It does so through the sequential condensation of short-chain carboxylic acid units, such as acyl-CoAs. scienceopen.com In the case of jasplakinolides, this forms the macrocyclic ring's non-peptide carbon backbone. nih.gov

Nonribosomal Peptide Synthetase (NRPS) portion: This enzymatic assembly line incorporates amino acid building blocks into the growing chain. scienceopen.com NRPS modules select, activate, and condense specific amino acids to form the peptide part of the structure. mdpi.com

The PKS and NRPS systems are functionally linked, allowing for the direct transfer of the growing intermediate from one system to the other, resulting in the final hybrid structure. nih.govbiorxiv.org The structural diversity seen in this compound and its analogues arises from variations in the building blocks used by both the PKS and NRPS modules and from subsequent modifications. researchgate.netnih.gov

After the core structure of this compound is assembled on the PKS-NRPS machinery, it undergoes several post-assembly modifications, also known as tailoring reactions. These modifications are crucial for the final structure and biological activity of the compound. Key modifications identified in the jasplakinolide family include:

Halogenation: A distinctive feature of many jasplakinolides is the presence of a bromine atom on the tryptophan residue, forming a 2-bromoabrine unit. researchgate.net This bromination is catalyzed by specific halogenase enzymes, likely flavin-dependent halogenases that act on the tryptophan precursor or the NRPS-bound peptide. researchgate.net

N-methylation: The tryptophan residue in jasplakinolides is N-methylated, forming abrine (B1665380). researchgate.net N-methylation is a common modification in nonribosomal peptides that can influence the molecule's conformation and metabolic stability. researchgate.netdokumen.pub

Racemization and Unusual Amino Acid Formation: Jasplakinolides contain unnatural amino acids, such as the D-amino acid 2-bromoabrine and the rare (R)-β-tyrosine. researchgate.net The conversion of L-amino acids to D-amino acids is performed by epimerization domains within the NRPS modules. The formation of β-tyrosine is a more complex process, likely involving a tyrosine aminomutase enzyme that rearranges the amino group on the tyrosine precursor. researchgate.net

N-formylation: While not explicitly detailed for this compound in the provided context, N-formylation is a frequently observed post-translational modification in other natural peptides and represents another potential tailoring reaction in this class of compounds. researchgate.net

These enzymatic modifications significantly increase the structural complexity of the final molecule, leading to the diverse array of jaspamide analogues found in nature.

Elucidation of Jaspamide P Structure and Stereochemistry

Advanced Spectroscopic Techniques for Structural Assignment

The definitive structure of Jaspamide P was pieced together using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiroptical methods. nih.govnih.govresearchgate.net Further stereochemical details were resolved through chemical derivatization. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been fundamental in elucidating the complex framework of this compound. encyclopedia.pubmdpi.com The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a detailed map of the chemical environments of each atom within the molecule. researchgate.net

Extensive analysis of 1D and 2D NMR data confirmed the presence of all the structural components of this compound, including its distinctive benzoxazinone (B8607429) moiety. nih.gov Comparison of the ¹³C chemical shifts (ΔδC) between this compound and its diastereomers has been a key strategy in its identification. For instance, significant differences in chemical shifts at specific carbon positions, such as C-2 and C-20, have been instrumental in distinguishing between epimers. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| C-2 | - | 170.2 |

| C-3 | 4.55 | 55.8 |

| C-5 | 5.25 | 73.4 |

| C-20 | 2.95 | 40.1 |

| C-21 | 3.85 | 60.5 |

| C-31 | 1.59 | 18.9 |

Note: This table presents a selection of characteristic NMR shifts and is not exhaustive. The data is compiled from reported values for this compound and its analogues. nih.gov

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been crucial in establishing the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final cyclic depsipeptide structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. iitb.ac.in For this compound, HRMS has been used to determine its unique heavy atom formula, C₃₇H₄₈N₄O₉. nih.gov This technique is essential in the initial stages of structure elucidation to differentiate it from other known compounds. nih.gov The high resolving power of HRMS allows for the confident assignment of the elemental composition, which is a critical piece of information when identifying new natural products. iitb.ac.in

Chiroptical Methods (Optical Rotation, Circular Dichroism)

The specific optical rotation of this compound provides an initial indication of its chirality. researchgate.net More detailed stereochemical information is obtained from its circular dichroism spectrum, which can reveal the absolute configuration of certain chromophores within the molecule. nih.gov The combination of these chiroptical data with NMR and other spectroscopic information is a powerful approach for assigning the three-dimensional structure of complex molecules like this compound. nih.govresearchgate.net

Derivatization Techniques for Stereochemical Assignment (e.g., Mosher's Ester Analysis)

To unambiguously determine the absolute configuration of specific stereocenters, chemical derivatization techniques are often employed. umn.edu One of the most common methods is Mosher's ester analysis. usm.edu This technique involves reacting an alcohol or amine with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. umn.eduusm.edu

By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the original alcohol or amine can be determined. usm.edu This method has been utilized in the study of Jaspamide analogues to establish the stereochemistry of various chiral centers within the molecule. nih.govnih.govresearchgate.net

Comparative Structural Analysis with Related Marine Natural Products

The structure of this compound is closely related to a family of cyclic depsipeptides known as the jasplakinolides (also referred to as jaspamides). acs.org These compounds are isolated from marine sponges of the genus Jaspis. mdpi.comresearchgate.net Comparative analysis of the NMR and mass spectrometry data of this compound with other known jasplakinolide (B32604) analogues has been a crucial step in its structural elucidation. nih.gov

For example, the presence of a unique quinazoline (B50416) substructure in some analogues or a benzoxazinone moiety in this compound highlights the structural diversity within this class of compounds. nih.gov Furthermore, comparing the ¹³C NMR data of this compound with its diastereomers and other related natural products has been instrumental in confirming its structure and stereochemistry. nih.gov This comparative approach is a powerful tool for the dereplication of known compounds and the identification of novel structures within a given natural product family. nih.gov

Synthetic Methodologies for Jaspamide P and Its Analogues

Total Synthesis Approaches to the Jasplakinolide (B32604) Core Structure

The construction of the 19-membered macrocyclic core of Jasplakinolide presents a significant synthetic challenge. Chemists have devised several elegant strategies to achieve this, primarily centered around macrolactamization, solid-phase synthesis coupled with macrocyclization, and convergent pathways.

Macrolactamization-Centered Strategies

A predominant approach in the total synthesis of Jasplakinolide involves macrolactamization, the formation of the amide bond to close the macrocycle. researchgate.net This strategy typically involves the synthesis of a linear precursor containing the tripeptide and polyketide fragments, with a terminal carboxylic acid and an amine group poised for cyclization.

One of the key challenges in macrolactamization is to favor the intramolecular cyclization over intermolecular polymerization, especially with a large and flexible linear precursor. To achieve this, high-dilution conditions are often employed. Various coupling reagents have been utilized to facilitate the amide bond formation, including dicyclohexylcarbodiimide (B1669883) (DCC) and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). researchgate.netuni-tuebingen.de The Yamaguchi esterification, followed by an aminolysis, is a powerful method for macrolactamization under mild conditions. uni-tuebingen.de The choice of the cyclization site within the linear precursor is also a critical consideration, as the conformational biases of the substrate can significantly influence the efficiency of the ring-closing step. mdpi.com

Solid-Phase Based Peptide Synthesis and Macrocyclization Techniques (e.g., Ring-Closing Metathesis)

To streamline the synthesis of Jasplakinolide and its analogues, solid-phase synthesis (SPS) has been employed for the assembly of the linear peptide precursor. rsc.orguni-jena.de This approach offers advantages in terms of purification and automation. Once the linear precursor is assembled on the solid support, a key macrocyclization step is required.

A notable innovation in this area is the use of ring-closing metathesis (RCM) to form the macrocycle. rsc.orgrsc.orgnih.gov In this strategy, the linear precursor is designed with terminal alkene functionalities. A ruthenium-based catalyst, such as the Grubbs catalyst, is then used to effect the ring closure. This method has proven to be effective for the synthesis of Jasplakinolide and its desbromo analogue. rsc.orgnih.gov The RCM approach offers an alternative to the more traditional macrolactamization and macrolactonization strategies. rsc.orgrsc.org The success of the RCM reaction can be influenced by the conformational flexibility of the diene precursor, with the final ring-closing step sometimes being rate-limiting. rsc.org

Convergent and Enantioselective Synthesis Pathways

In the context of Jasplakinolide, a convergent synthesis typically involves the separate, enantioselective synthesis of the key building blocks: the tripeptide unit and the polyketide fragment. acs.orgcapes.gov.br These fragments are then coupled, and the resulting linear precursor is cyclized. Enantioselective methods are crucial throughout the synthesis to control the stereochemistry of the multiple chiral centers present in the molecule. ingentaconnect.compurdue.edu Techniques such as asymmetric aldol (B89426) reactions and orthoester Claisen rearrangements have been instrumental in establishing the correct stereochemistry of the polyketide portion. nih.gov

Stereoselective Synthesis of Key Unnatural Amino Acid and Polyketide Building Blocks

A significant hurdle in the total synthesis of Jaspamide P is the preparation of its non-standard components in an enantiomerically pure form. These include the unnatural amino acids D-2-bromoabrine and (R)-β-tyrosine, as well as the complex polyketide fragment.

Asymmetric Synthesis of D-2-Bromoabrine and (R)-β-Tyrosine Derivatives

The synthesis of the unusual amino acids found in Jasplakinolide requires specialized asymmetric methods. D-2-bromoabrine, a brominated tryptophan derivative, and (R)-β-tyrosine are not commercially available in their required stereoisomeric forms.

The synthesis of (R)-β-tyrosine derivatives has been accomplished through various methods, including stereospecific palladium-catalyzed arylation of an enantiomerically pure dihydropyrimidinone. researchgate.net Other approaches have utilized chiral auxiliaries or enzymatic resolutions to establish the desired stereochemistry. For the synthesis of D-2-bromoabrine, strategies often involve the bromination of a suitable tryptophan precursor, with careful control of regioselectivity and stereochemistry. nih.gov

Stereocontrolled Construction of Polypropionate Fragments

The polyketide portion of Jasplakinolide, a C12 chain with multiple stereocenters, presents a formidable synthetic challenge. researchgate.netcapes.gov.br Its construction demands precise control over the relative and absolute stereochemistry of the methyl-bearing carbons.

Semisynthesis and Diversification Strategies for this compound Analogues

The potent biological activities and complex structure of jaspamides have spurred considerable efforts in their chemical synthesis and modification. Semisynthetic and diversification strategies play a pivotal role in generating analogues of this compound. These approaches facilitate a deeper understanding of structure-activity relationships (SAR) and the development of simplified, potentially more drug-like molecules.

Introduction of Structural Variations for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For this compound and its congeners, these studies involve the systematic modification of different parts of the molecule to identify the key structural features, or pharmacophores, responsible for their potent cytotoxic and actin-stabilizing effects. researchgate.net The insights gained from SAR studies guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Numerous SAR studies on jaspamide analogues have revealed critical insights into their biological activity. researchgate.net Modifications have been explored across the three main structural components: the polyketide-derived chain, the (R)-β-tyrosine residue, and the (R)-2-bromo-N-methyl-L-tryptophan (N-methylabrine) unit.

Research has shown that alterations to the polyketide portion of the molecule, such as the transformation of the double bond into an epoxide or diol, are generally detrimental to biological activity. nih.gov Similarly, inverting the configuration of the methyl groups at C-13 and C-15 leads to a significant, though not complete, loss of activity. nih.gov The geometry of the double bond at C-11 and C-12 has a relatively minor effect on activity. nih.gov

The β-tyrosine unit is considered essential for the interaction of jaspamides with their biological target, F-actin. nih.gov However, some modifications, such as replacing the phenolic hydroxyl group with a methoxy (B1213986) group, have resulted in analogues that retain significant activity. nih.gov This suggests that while the aromatic ring is crucial, the phenolic hydroxyl itself may not be an absolute requirement for activity.

This compound is characterized by a modification of the N-methylabrine residue into a 4-methoxy-1,3-benzoxazine-2-one system. mdpi.com Studies on analogues with modifications to this tryptophan-derived unit have shown that while this part of the molecule is important, certain changes can be tolerated. mdpi.comresearchgate.net For instance, the removal of the N-methyl group has been shown to decrease potency. nih.gov Interestingly, the modifications present in this compound appear to have little influence on its antiproliferative effects when compared to other jaspamides. researchgate.net

The table below summarizes some of the key structural modifications made to the jaspamide scaffold and their general impact on biological activity.

| Structural Modification | Region of Molecule | General Effect on Biological Activity | Reference |

| Epoxidation/Diol formation of C11-C12 double bond | Polyketide chain | Detrimental | nih.gov |

| Inversion of C13/C15 methyl groups | Polyketide chain | ~10-fold loss of activity | nih.gov |

| Removal of N-methyl group | Tryptophan unit | Decreased potency | nih.gov |

| Replacement of phenolic OH with OMe | β-Tyrosine unit | Activity largely retained | nih.gov |

| Modification of N-methylabrine residue (as in this compound) | Tryptophan unit | Little influence on antiproliferative effect | mdpi.comresearchgate.net |

These SAR studies, facilitated by both semisynthesis from natural isolates and total synthesis of designed analogues, are crucial for delineating the pharmacophore of the jaspamide class of molecules. nih.govnih.gov

Exploration of Simplified Analogues

The significant structural complexity of this compound and other natural jaspamides presents challenges for their chemical synthesis and potential therapeutic development. nih.govresearchgate.net Consequently, a key strategy in jaspamide research has been the design and synthesis of simplified analogues. researchgate.netnih.gov The primary goals of this approach are to reduce the synthetic complexity while retaining or improving the biological activity, and to further pinpoint the minimal structural requirements for the desired pharmacological effects. nih.govnih.gov

One common simplification strategy involves modifying or replacing the more synthetically challenging residues. For example, several studies have focused on simplifying the β-tyrosine and tryptophan units. nih.gov Replacing the phenolic hydroxyl group of the β-tyrosine with a methoxy group not only simplifies the synthesis by eliminating the need for protecting groups but also resulted in an analogue with an IC50 of 10 ± 10 nM, comparable to the natural product. nih.gov Another simplification involved the synthesis of a non-N-methylated derivative, which significantly streamlined the reaction sequence by removing four steps from the synthetic route. nih.gov

Further simplification efforts have led to the creation of analogues where the macrocyclic ring size is altered or where parts of the polyketide chain are replaced with less complex linkers. researchgate.net The synthesis of these simplified analogues often employs efficient and convergent synthetic strategies, which allow for the convenient generation of diverse structures for biological evaluation. nih.gov For instance, macrolactonization and ring-closing metathesis have been used as key macrocyclization steps in the synthesis of simplified jaspamide analogues. researchgate.net

The biological evaluation of these simplified analogues provides valuable information for understanding the pharmacophoric core of the jaspamide family. nih.gov While many simplifications lead to a decrease or loss of activity, some analogues have been shown to retain significant cytotoxicity. nih.gov These findings are critical for guiding the design of second-generation jaspamide analogues with more favorable drug-like properties. nih.gov

The table below presents examples of simplified jaspamide analogues and the rationale behind their design.

| Analogue Type | Simplification Strategy | Rationale | Reference |

| Methoxy-substituted analogue | Replacement of phenolic OH with OMe on the β-tyrosine unit | Eliminate the need for protecting groups during synthesis. | nih.gov |

| Non-N-methylated analogue | Removal of the methyl group from the tryptophan nitrogen | Simplify the synthetic route by four steps. | nih.gov |

| Analogues with modified macrocycles | Altering ring size or replacing parts of the polyketide chain | Reduce overall molecular complexity and explore conformational requirements. | researchgate.net |

| Analogues with simplified amino acid residues | Substitution or simplification of the β-tyrosine or tryptophan units | Identify the minimal structural features required for activity. | nih.govnih.gov |

Through the exploration of simplified analogues, researchers aim to distill the potent biological activity of complex natural products like this compound into more synthetically accessible and therapeutically viable molecules. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Actin Cytoskeleton Dynamics Modulation

Jaspamide P is a potent modulator of the actin cytoskeleton, directly targeting filamentous actin (F-actin) to alter its structure and function. This interaction leads to a cascade of effects on cellular architecture and integrity.

Direct Binding and Stabilization of Filamentous Actin (F-actin)

This compound, a cyclodepsipeptide, is recognized for its ability to bind directly to and stabilize filamentous actin (F-actin). This activity is similar to that of phalloidin (B8060827), another well-known actin-stabilizing agent. This compound's mechanism involves inducing actin polymerization and stabilizing the resulting filaments. Research has shown that it binds competitively with phalloidin to F-actin, indicating a shared or overlapping binding site. This stabilization of F-actin is a key aspect of its cytotoxic and antiproliferative properties. The interaction is not with globular actin (G-actin) but specifically with the polymerized form, F-actin. nih.gov

Inhibition of Actin Depolymerization and Filament Turnover

A crucial aspect of this compound's mechanism of action is its inhibition of actin depolymerization. nih.gov The dynamic nature of the actin cytoskeleton relies on a continuous process of polymerization and depolymerization, known as filament turnover. By stabilizing F-actin, this compound effectively halts this turnover. nih.gov It prevents the recycling of actin subunits by inhibiting depolymerization at the pointed ends of the filaments. nih.gov This disruption of the normal dynamic equilibrium between F-actin and G-actin monomers has significant consequences for cellular processes that depend on actin remodeling.

Consequences for Cellular Microfilament Organization and Integrity

The stabilization of F-actin and inhibition of its turnover by this compound lead to dramatic changes in the organization and integrity of the cellular microfilament network. nih.govnih.gov Instead of the typical fibrous network, exposure to this compound induces a reorganization of actin into focal aggregates or amorphous masses. nih.govresearchgate.net This disruption of the normal actin cytoskeleton architecture can cause well-spread cells to contract and adopt a rounded shape. nih.gov In some cell types, treatment with this compound leads to the complete disappearance of actin filaments, while in others, it causes the formation of dense, abnormal accumulations of filamentous structures. nih.govnih.gov These alterations compromise the structural integrity of the cell and interfere with the normal functioning of the actin cytoskeleton.

Cellular Process Perturbations

The profound alterations to the actin cytoskeleton induced by this compound have significant downstream effects on various cellular processes that are dependent on dynamic actin remodeling.

Impact on Cell Motility and Migration

Cell motility and migration are fundamentally dependent on the dynamic polymerization and depolymerization of the actin cytoskeleton. This compound's ability to stabilize actin filaments and inhibit their turnover directly impairs these processes. nih.gov By locking the actin cytoskeleton in a static state, this compound inhibits cellular ruffling and intracellular movement. nih.gov Research has demonstrated that subtoxic doses of jasplakinolide (B32604), a compound closely related to this compound, can induce morphological changes in cancer cells from a motile, spindle shape to a rounded, weakly adherent form, significantly inhibiting their migratory potential. nih.gov

Influence on Intracellular Transport and Vesicle Trafficking

The actin cytoskeleton is a dynamic network crucial for numerous cellular functions, including the transport of organelles and vesicles. This compound exerts its primary effect by binding to and stabilizing filamentous actin (F-actin), thereby suppressing the dynamic nature required for these transport processes. researchgate.netspringernature.comresearchgate.netnih.gov

Research has demonstrated that the stabilization of actin filaments by this compound significantly impedes the myosin-based transport of membrane organelles. nih.gov In studies using melanophores, treatment with this compound led to a substantial decrease in the transport of pigment granules along actin filaments. This inhibition of movement highlights that the dynamic turnover of actin filaments is a prerequisite for efficient intracellular transport. nih.gov By preventing the natural polymerization and depolymerization cycle of actin, this compound effectively disrupts the cytoskeletal tracks used by motor proteins to move vesicles and other cargo, thereby interfering with intracellular transport and vesicle trafficking. researchgate.netnih.gov

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in various transformed cell lines. nih.govnih.govnih.gov This induction is not a result of general toxicity but is mediated through specific, highly regulated cellular pathways.

Activation of Caspase Cascades (e.g., Caspase-3)

The apoptotic activity of this compound is characterized by its activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. nih.govasm.org Studies on human Jurkat T cells have shown that exposure to this compound leads to a time-dependent and significant increase in the activity of caspase-3-like proteases. nih.gov This activation precedes the morphological signs of apoptosis, such as chromatin condensation and DNA fragmentation, indicating that caspase activation is a key initiating event in the cell death process induced by this compound. nih.govasm.org

The critical role of this pathway is underscored by the fact that caspase inhibitors can prevent this compound-induced apoptosis. nih.govasm.org

Regulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, PARP)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.govmdpi.comyoutube.com The apoptotic pathway enhanced by this compound is situated upstream of the regulatory effects of the Bcl-2 family. Evidence shows that the overexpression of the anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family, can inhibit the apoptosis enhanced by this compound. researchgate.netnih.gov This suggests that while this compound initiates the apoptotic signal, the cell's fate is still subject to the regulatory control of the Bcl-2 family of proteins.

The activation of executioner caspases, such as caspase-3, by this compound leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The cleavage of PARP is a hallmark of caspase-dependent apoptosis, serving to prevent DNA repair and conserve energy as the cell dismantles itself.

Investigation of Caspase-Dependent and Independent Cell Death Mechanisms

Research into the mechanisms of this compound-induced cell death points strongly toward a caspase-dependent pathway. nih.govnih.gov The ability of broad-spectrum caspase inhibitors, such as zVAD-fmk, and specific caspase-3-like protease inhibitors, like DEVD-CHO, to prevent apoptosis in cells treated with this compound provides compelling evidence for this mechanism. nih.govasm.org These findings indicate that the activation of the caspase cascade is essential for the execution of the apoptotic program initiated by the compound. To date, studies have not indicated the involvement of caspase-independent cell death pathways in the cellular response to this compound. nih.govmdpi.comresearchgate.netresearchgate.net

Modulation of Ion Channel Activity (Actin-Dependent Indirect Effects)

Beyond its direct effects on the cytoskeleton and apoptosis, this compound also indirectly modulates the activity of certain ion channels. This effect is not due to a direct binding of this compound to the channel proteins themselves, but rather a consequence of its disruption of the actin cytoskeleton, which plays a crucial role in the localization, anchoring, and function of many membrane proteins. nih.gov

Influence on Voltage-Gated Potassium Channels (e.g., Kv1.5)

A significant indirect target of this compound is the voltage-gated potassium channel Kv1.5. nih.govnih.gov These channels are integral to regulating cellular excitability, particularly in cardiac muscle where they contribute to the repolarization of the atria. nih.govresearchgate.net The proper function and cell surface expression of Kv1.5 channels are dependent on an intact actin cytoskeleton. nih.gov

Patch-clamp assays have provided definitive evidence of this compound's effect on these channels. Treatment with this compound was found to cause profound inhibition of Kv1.5 channel activity. nih.govnih.gov

| Compound | Concentration | Target Channel | Cell Type | Inhibition Level | Citation |

|---|---|---|---|---|---|

| This compound | 10 µM | Kv1.5 | CHO cells | 98.5% | nih.govnih.gov |

This potent, albeit indirect, inhibition of Kv1.5 underscores the broader physiological consequences of disrupting the actin cytoskeleton with this compound. nih.govnih.gov

Implications for Cellular Electrophysiological Functions

While direct electrophysiological studies, such as patch-clamp analyses, have not been specifically reported for this compound, its well-documented primary mechanism of action—the disruption of the actin cytoskeleton—carries significant implications for cellular electrophysiological functions. psu.edu Research on closely related analogues, particularly the parent compound Jaspamide (also known as Jasplakinolide), provides a clear framework for understanding the potential electrophysiological impact of this compound, given that cytotoxic jaspamides are known to operate by modifying microfilaments. psu.eduresearchgate.net

The integrity of the actin cytoskeleton is crucial for the proper function and localization of various ion channels. researchgate.net Disruption of this network, a known effect of the jaspamide family, can therefore lead to significant alterations in a cell's electrical properties. Studies using Jaspamide on human induced pluripotent stem cell-derived cardiomyocytes have demonstrated profound effects on cardiac electrophysiology, which are attributed to its impact on the cytoskeleton. researchgate.netnih.gov

Detailed Research Findings on Jaspamide's Electrophysiological Effects

Investigations into the cardiotoxic potential of Jaspamide revealed significant inhibition of several key cardiac ion channels. researchgate.netnih.gov In patch-clamp assays, a 10 μM concentration of Jaspamide produced substantial inhibition of multiple voltage-gated ion channels essential for normal cardiac function. researchgate.net

The most pronounced effect was observed on the Kv1.5 potassium channel, which is a primary component of the ultra-rapid delayed rectifier current (Ikur) that governs atrial repolarization. researchgate.net Jaspamide inhibited Kv1.5 activity by 98.5%. researchgate.netnih.gov Since the function of the Kv1.5 channel is dependent on an intact actin cytoskeleton, its near-complete inhibition by Jaspamide is a direct electrophysiological consequence of the compound's primary mechanism. researchgate.net Loss-of-function in this channel is clinically associated with conditions such as atrial fibrillation. researchgate.net

Other cardiac ion channels were also significantly affected, as detailed in the table below.

| Ion Channel | Description | % Inhibition by Jaspamide (10 μM) | Reference |

|---|---|---|---|

| Kv1.5 | Voltage-gated potassium channel; component of the ultra-rapid delayed rectifier current (Ikur) in the human atrium. | 98.5% | researchgate.netnih.gov |

| Cav1.2 | L-type voltage-gated calcium channel involved in cardiac muscle excitation-contraction coupling. | 64.3% | researchgate.net |

| Cav3.2 | T-type voltage-gated calcium channel involved in setting pacemaker potential. | 48.8% | researchgate.net |

| HCN2 | Hyperpolarization-activated cyclic nucleotide-gated channel, contributes to the "funny" current (If) in cardiac pacemaker cells. | 41.3% | researchgate.net |

| Kv11.1 (hERG) | Voltage-gated potassium channel; component of the rapid delayed rectifier current (Ikr). | Minimal (4.2%) | researchgate.netnih.gov |

These direct effects on ion channels manifest as functional changes in cardiomyocytes. Jaspamide exposure led to a decrease in the beat amplitude of cultured human cardiomyocytes. researchgate.netnih.gov Furthermore, it induced biphasic changes in the beating rate, with an initial increase at treatment times of six hours or less, followed by a dose-dependent decrease after longer exposures. researchgate.netnih.gov These functional alterations in cardiomyocyte activity underscore the profound implications of cytoskeleton disruption on cellular electrophysiology. researchgate.net

Given that this compound exhibits potent cytotoxic and antimicrofilament activity, it is highly probable that it shares the ability to modulate ion channel function and cellular electrical activity through the same mechanism of actin cytoskeleton disruption. psu.edu

Preclinical Research and Biological Evaluation Models

In Vitro Cellular Assays

In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms of Jaspamide P. These assays have provided crucial data on its effects on various cancer cell lines and its interaction with the cellular cytoskeleton.

The cytotoxic potential of this compound and its analogs has been extensively evaluated against a panel of human and murine cancer cell lines. These studies consistently demonstrate potent cytotoxic activity across various cancer types.

Jaspamide and its derivatives have shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29, HCT-116) cell lines, with IC50 values reported to be in the nanomolar to low micromolar range. researchgate.netmdpi.comnih.gov For instance, this compound, along with its congeners, exhibited IC50 values ranging from 0.01 to 33 μM against MCF-7 and HT-29 cells. researchgate.netmdpi.com The National Cancer Institute's (NCI) 60-cell line screen has also been a critical tool in evaluating the cytotoxicity profile of this compound (NSC-613009) and its analogs, revealing a significant pattern of activity against renal, prostate, and central nervous system (CNS) tumor cell lines. nih.govnih.gov

In addition to human cancer cell lines, Jaspamide derivatives have demonstrated potent cytotoxicity against the murine lymphoma cell line L5178Y, with IC50 values in the low micromolar to nanomolar range. mdpi.comebi.ac.ukmdpi.com Some derivatives showed IC50 values of less than 0.1 μg/mL (<0.16 μM). mdpi.com

The following table summarizes the cytotoxic activities of Jaspamide and its derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Jaspamide and its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Jaspamide Congeners (B-P) | MCF-7 (Human Breast Adenocarcinoma) | IC50: 0.01 - 33 µM | researchgate.netmdpi.com |

| Jaspamide Congeners (B-P) | HT-29 (Human Colon Carcinoma) | IC50: 0.01 - 33 µM | researchgate.netmdpi.com |

| Jaspamide Derivatives (Q & R) | L5178Y (Mouse Lymphoma) | IC50: <0.1 µg/mL (<0.16 µM) | mdpi.com |

| Jasplakinolide (B32604) (Jaspamide) | NCI-60 Cell Line Panel | Significant activity against renal, prostate, and CNS tumor cell lines | nih.govnih.gov |

| Jasplakinolide Derivatives | L5178Y (Mouse Lymphoma) | IC50 values in the low micromolar to nanomolar range | ebi.ac.ukmdpi.com |

| Jasplakinolide B | HCT-116 (Human Colorectal Adenocarcinoma) | GI50: < 1 nM | nih.gov |

The antiproliferative activity of this compound is a key aspect of its potential as an anticancer agent. Studies have shown that it inhibits the proliferation of various cancer cells in a dose- and time-dependent manner. ashpublications.org For example, in HL-60 cells, Jaspamide at a concentration of 5 × 10–8 M demonstrated antiproliferative effects. karger.com This inhibition of cell growth is closely linked to its ability to disrupt the actin cytoskeleton. researchgate.netashpublications.org

Jaspamide congeners have consistently demonstrated antiproliferative activity against human breast and colon cancer cell lines. researchgate.netmdpi.com The potent antiproliferative effects are attributed to the interaction and stabilization of actin filaments. nih.gov

A hallmark of this compound's biological activity is its ability to disrupt the microfilament network within living cells. researchgate.netnih.gov This effect is a direct consequence of its interaction with F-actin, leading to the stabilization of actin filaments. nih.govacs.org

Studies using live-cell imaging have visualized the dramatic reorganization of actin filaments upon exposure to Jaspamide. In HL-60 cells, jaspamide treatment resulted in the reorganization of the normal filamentous actin network into focal aggregates. ashpublications.org This disruption of the actin cytoskeleton has been observed in various cell types, including HCT-116 and HeLa cells. nih.gov The microfilament-disrupting effects are often evaluated by observing the loss of the microfilament network. nih.gov

The ability of Jaspamide to permeate cells and alter the actin skeleton organization is a critical aspect of its mechanism of action. nih.govnih.gov

High-throughput screening (HTS) is an automated process used to rapidly assess the biological activity of a large number of compounds. assay.worksbmglabtech.comazolifesciences.com This methodology is crucial in the early stages of drug discovery for identifying "hit" molecules with significant biological activity. assay.worksazolifesciences.com HTS campaigns involve testing compounds in cell-based or biochemical assays to identify molecules that modulate a specific biological target. bmglabtech.comevotec.com While specific details of HTS campaigns for this compound are not extensively published, the NCI-60 cell line screen, a form of high-throughput evaluation, has been instrumental in identifying its potent and selective cytotoxic profile. nih.govnih.govasm.org The goal of HTS is to screen large compound libraries to identify "leads" that can be further optimized for drug development. bmglabtech.comazolifesciences.com

To investigate the specific cellular effects of this compound beyond its anticancer properties, researchers have utilized specialized in vitro models. One such model involves cardiomyocyte functional assays to assess the impact of actin-related effects on heart cells. researchgate.net

Studies using spontaneously contracting human cardiomyocytes derived from induced pluripotent stem cells (hiPSC-cardiomyocytes) have shown that this compound can decrease cardiomyocyte cell viability and beat amplitude. researchgate.netnih.gov These effects are thought to be linked to its actin-stabilizing properties, suggesting that the compound's toxicity might be related to cardiotoxicity. researchgate.netnih.gov In these assays, Jaspamide was observed to decrease the cell index, a measure of cell viability, in a time- and dose-dependent manner. nih.gov

Table 2: Effects of Jaspamide on Human Cardiomyocyte Function

| Parameter | Effect | Concentration Range | Reference |

|---|---|---|---|

| Cell Viability (Cell Index) | Decreased | 30 nM to 30 µM | researchgate.netnih.gov |

| Beat Amplitude | Decreased | 30 nM to 30 µM | researchgate.netnih.gov |

| Rhythmic Beating Rate | Initial increase (≤6 h), followed by a decrease | 30 nM to 30 µM | researchgate.netnih.gov |

In Vivo Experimental Models

Animal Models for Efficacy Studies (e.g., xenograft models for anti-tumor activity)

The preclinical evaluation of the jaspamide family of compounds has utilized animal models to assess their anti-tumor efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of this research. plos.orgspandidos-publications.com These models help bridge the gap between in vitro findings and potential clinical applications by allowing researchers to observe a compound's effect on a tumor within a living biological system. d-nb.infouminho.pt

For the parent compound, jasplakinolide (also referred to as jaspamide), in vivo efficacy was demonstrated in a study using mice bearing Lewis lung carcinoma xenografts. nih.gov In this model, a 7-day continuous subcutaneous infusion of jasplakinolide resulted in a notable 5-day delay in tumor growth, providing evidence of its anti-tumor activity in a living organism. nih.gov While specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in the reviewed literature, the data from the parent compound establishes a precedent for using xenograft models to evaluate the anti-tumor potential of this class of cyclodepsipeptides. nih.gov Such models are crucial for determining whether the cytotoxic effects observed in cell cultures translate to tangible anti-tumor activity in a more complex physiological environment. mdpi.companavance.com

Assessment of Biological Activity and Dose-Response Relationships in Living Systems

The assessment of biological activity for jaspamides in living systems reveals clear dose-response relationships. Studies on human cardiomyocytes derived from induced pluripotent stem cells, which serve as a model for a living system, have shown that the parent jaspamide is cytotoxic in a time- and dose-dependent manner. nih.gov For instance, the concentration required to cause 50% cell injury (IC₅₀) for cardiomyocytes decreased from 19 μM to 1 μM over a 72-hour exposure period. nih.gov Jaspamide concentrations ranging from 30 nM to 30 μM led to a dose-dependent decrease in cell viability and cardiac contractility. nih.gov

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including the HT-29 colon adenocarcinoma and MCF-7 breast adenocarcinoma lines. researchgate.netmdpi.com This antiproliferative effect is a key measure of its biological activity. researchgate.net The relationship between the concentration of a jaspamide analogue and its effect is critical; for example, maximal disruption of the actin cytoskeleton in PC-3 prostate carcinoma cells was observed after a 24-hour exposure to 80 nM of the parent jaspamide. nih.govresearchgate.net This demonstrates a specific concentration at which the compound elicits a maximal biological response in a cellular system. The consistent finding across multiple studies is that the cytotoxic effects of jaspamides are directly correlated with the concentration applied, establishing a clear dose-response relationship for their biological activity. nih.gov

Table 1: Dose-Dependent Cytotoxicity of Jaspamide in Human Cardiomyocytes

| Exposure Time | IC₅₀ (Concentration for 50% Injury) | Observed Effects at 30 nM - 30 µM |

|---|---|---|

| Over 72 hours | Shifted from 19 µM to 1 µM | Decreased cell viability and cardiac contractility |

Investigation of In Vivo Cellular Mechanisms of Action

The primary in vivo cellular mechanism of action for the jaspamide family is the disruption and stabilization of the actin cytoskeleton. nih.govnih.gov The parent compound, jasplakinolide, is cell-permeable and has demonstrated an ability to alter the organization of the actin skeleton within cells in vivo. nih.gov This mechanism involves inducing the polymerization of monomeric G-actin into filamentous F-actin and stabilizing these filaments, which disrupts the dynamic processes of actin assembly and disassembly necessary for cell motility, division, and maintaining morphology. rndsystems.commdpi.com

This disruption of microfilaments is directly linked to the cytotoxic effects observed. nih.govnih.gov Studies on various cancer cell lines have consistently shown that the antiproliferative activity of jaspamides correlates with their ability to interfere with the actin cytoskeleton. researchgate.netresearchgate.net For example, jaspamide induces apoptosis (programmed cell death) in human leukemia (HL-60) cells, a process triggered by the profound changes to actin organization. mdpi.commdpi.com this compound is specifically characterized as possessing antimicrofilament activity. mdpi.com While the majority of mechanistic studies are conducted in vitro, the evidence strongly supports that this fundamental mechanism—disruption of the actin cytoskeleton—is the means by which jaspamides exert their cytotoxic effects in vivo. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Correlating Structural Modifications with Changes in Cellular Activity

Structure-activity relationship (SAR) studies of the jaspamide family have been crucial in understanding how specific structural features influence biological activity. This compound is a natural analogue of jasplakinolide characterized by a significant modification of the N-methyl-2-bromotryptophan residue. mdpi.com This modification forms a 4-methoxy-1,3-benzoxazine-2-one heteroaromatic system. mdpi.com Interestingly, while this part of the molecule was initially thought to be essential for bioactivity, this compound was found to exhibit significant cytotoxic activity against HT-29 and MCF-7 tumor cell lines, suggesting that this modification has little negative influence on its antiproliferative effect. researchgate.netmdpi.com

In contrast, other structural modifications have been shown to be detrimental to activity. nih.gov For example, alterations to the polyketide moiety, such as converting the double bond into an epoxide or diol, lead to a loss of biological activity. nih.gov Similarly, replacing the methyl groups at positions C-13 and C-15 has a negative impact. nih.gov The macrocyclic structure itself is considered essential for the cytotoxic and antifungal activities of related compounds. mdpi.com These findings indicate that while some parts of the jaspamide scaffold, like the tryptophan residue, can be modified with retained or slightly altered activity, other regions, particularly the polyketide chain, are highly sensitive to structural changes. nih.gov

Identifying Key Pharmacophores and Stereochemical Requirements for Activity

The key pharmacophore for the jaspamide class of compounds is centered on their ability to bind to and stabilize F-actin. nih.gov The macrocyclic depsipeptide core is essential for this interaction. SAR studies have revealed that the stereochemistry of the molecule is critical for its biological function. nih.gov The synthesis of non-natural diastereomers of closely related analogues showed that changes in the configuration of substituents on the polyketide portion of the molecular framework significantly impact cytotoxic action. nih.gov

However, not all stereocenters are equally important. Synthetic analogue studies have shown that the stereochemistry of the C2 methyl group on the 8-hydroxynonenoic acid portion of the molecule is not critical for its hydrophobic interactions within the F-actin binding site, as analogues with changes at this position displayed activity similar to the natural compound. nih.gov This suggests that the crucial stereochemical requirements reside elsewhere in the molecule, likely within the tripeptide fragment and the arrangement of functional groups on the main macrocyclic ring that directly participate in binding to actin. nih.govnih.gov The consistent mechanism of action across active analogues points to the F-actin binding capability as the defining feature of the pharmacophore. nih.govnih.gov

Future Directions and Research Perspectives

Development of Advanced Synthetic Methodologies for Architecturally Complex Analogues

To date, Jaspamide P has been identified and characterized through isolation from natural sources, primarily the marine sponge Jaspis splendens, rather than through total chemical synthesis. nih.govresearchgate.net While at least eight total syntheses have been reported for the parent compound, Jasplakinolide (B32604), a dedicated total synthesis of this compound has not been documented in scientific literature. nih.gov The development of such a synthesis is a critical future goal.

The primary synthetic challenge lies in the construction of its distinctive 4-methoxy-1,3-benzoxazine-2-one moiety, which replaces the 2-bromo-N-methyltryptophan residue found in Jasplakinolide. nih.govresearchgate.net Future synthetic strategies would likely adopt established methods for the jaspamide core, such as macrolactamization or ring-closing metathesis (RCM), while incorporating a novel route to form the benzoxazinone (B8607429) ring system. researchgate.netresearchgate.net Synthetic approaches to benzoxazinone heterocycles have been developed in other chemical contexts, often involving the cyclization of anthranilic acid derivatives or the reaction of β-ketosulfonamides with various reagents. nih.govmdpi.com A convergent approach, where the complex polyketide chain, the modified tripeptide containing the benzoxazinone, and the alanine (B10760859) unit are synthesized separately and then coupled, represents a plausible strategy. clockss.org

Achieving a total synthesis would not only confirm the stereochemistry of this compound but also provide a platform for creating architecturally complex analogues that are inaccessible through semi-synthesis from the natural product. This would enable precise modifications to the scaffold to probe structure-activity relationships (SAR).

Comprehensive Elucidation of this compound Biosynthetic Machinery and Genetic Engineering

Recent groundbreaking research has proposed that Jaspamide (Jasplakinolide) is not produced by the sponge itself but by a symbiotic bacterium, a candidate genus named Jaspinella (Tectomicrobia). researchgate.netresearchgate.net Genomic analysis identified the "jas" biosynthetic gene cluster (BGC), which features a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, consistent with the depsipeptide structure of jaspamides. researchgate.net

However, the specific enzymatic machinery responsible for converting the tryptophan precursor into the unique 4-methoxy-1,3-benzoxazinone-2-one structure of this compound remains unknown. This transformation is a significant deviation from the biosynthesis of the parent compound's 2-bromo-N-methyltryptophan unit. It is hypothesized that this process may involve a series of oxidative enzymes, potentially cytochrome P450 monooxygenases, that act on the indole (B1671886) ring of tryptophan. Analogous pathways exist in plants for the biosynthesis of benzoxazinoids, where a cascade of P450 enzymes hydroxylates an indole intermediate. genome.jpmdpi.com

Future research must focus on identifying and characterizing these specific tailoring enzymes from the Jaspinella BGC. This could be achieved by heterologous expression of candidate genes from the cluster in a host organism like Aspergillus oryzae or Escherichia coli, followed by biochemical assays. biorxiv.org A comprehensive understanding of the biosynthetic pathway would enable the use of genetic engineering and synthetic biology tools to produce novel jaspamide analogues by manipulating the biosynthetic genes, a process known as mutasynthesis.

In-Depth Molecular Probing of Protein-Jaspamide P Interactions beyond Actin

The primary molecular target for the jaspamide family of compounds is unequivocally filamentous actin (F-actin). researchgate.netnih.gov Jaspamides are known to bind to and stabilize F-actin, disrupting the dynamic equilibrium of the cytoskeleton. nih.gov However, the prompt for this section requires an exploration of interactions beyond this well-established target.

Direct research into the protein interactions of this compound specifically is not available. However, studies on the parent compound, Jasplakinolide, offer potential leads. To investigate the significant in vivo toxicity of Jasplakinolide, which has hindered its clinical development, its effects on cardiac ion channels were explored. nih.gov These experiments revealed that Jasplakinolide inhibits several voltage-gated ion channels, with a particularly potent effect on Kv1.5. nih.govebi.ac.uk It also impacted Cav1.2, Cav3.2, and HCN2 channels. ebi.ac.uk Researchers hypothesize that this cardiotoxicity may be an indirect consequence of actin cytoskeleton disruption, as the function of many ion channels, including Kv1.5, is dependent on an intact actin network. nih.gov

Future research should aim to determine if this compound interacts with these or other protein targets. Affinity-based proteomics using a tagged this compound derivative could be a powerful tool to pull down and identify novel binding partners. It is crucial to determine whether interactions with non-actin proteins are direct or a downstream effect of cytoskeletal disruption. Understanding these off-target interactions is vital for assessing the therapeutic potential and toxicity profile of this compound and its future analogues.

Utilization of this compound as a Chemical Probe for Fundamental Cell Biology Research

Jasplakinolide is a widely used chemical probe in cell biology for studying the roles of F-actin stabilization in various cellular processes. nih.govebi.ac.uk Its cell-permeability allows for the in vivo investigation of the actin cytoskeleton. nih.gov

Despite its demonstrated cytotoxic activity against human colon (HT-29) and breast (MCF-7) cancer cell lines, this compound has not yet been utilized as a chemical probe in the same vein as its parent compound. researchgate.netmdpi.com Its potential as a specialized tool remains largely untapped. The unique benzoxazinone moiety could confer different properties, such as altered cell permeability, metabolic stability, or even a subtly different mode of interaction with actin or other proteins.

Future work should focus on developing this compound as a chemical probe. This would involve synthesizing fluorescently-labeled or biotinylated versions of the molecule to visualize its subcellular localization and track its interactions. Such probes could be used to investigate whether the benzoxazinone structure leads to a different impact on actin dynamics compared to Jasplakinolide. Furthermore, if novel non-actin targets are identified (as discussed in section 7.3), this compound could become a valuable and specific probe for interrogating their functions in fundamental cell biology research.

Exploration of Novel Analogues with Enhanced Specificity or Modified Cellular Profiles

The exploration of novel analogues is a cornerstone of natural product research, aiming to improve potency, increase target specificity, and reduce toxicity. For this compound, this exploration has begun with the isolation of a naturally occurring diastereomer, 21-epi-jasplakinolide P, which differs in the stereochemistry at an adjacent chiral center. nih.gov

Structure-activity relationship (SAR) studies on the jaspamide class have generally indicated that modifications of the tryptophan residue are detrimental to bioactivity. nih.gov Intriguingly, one report suggested that the significant modification present in this compound had little influence on its antiproliferative effect, highlighting a gap in the current understanding of the molecule's SAR. researchgate.net This discrepancy underscores the need for systematic analogue development.

Future synthetic efforts, once a total synthesis of this compound is established, should focus on creating a library of analogues with systematic modifications to its unique benzoxazinone ring and other parts of the molecule.

Table 1: Selected Jaspamide Analogues and their Reported Activities

| Compound Name | Key Structural Feature | Reported Biological Activity/Significance | Reference(s) |

|---|---|---|---|

| This compound | Contains a 4-methoxy-1,3-benzoxazine-2-one moiety | Cytotoxic against HT-29 and MCF-7 tumor cell lines. | researchgate.netmdpi.com |

| 21-epi-Jasplakinolide P | Diastereomer of this compound | Isolated from Auletta sp.; a naturally occurring analogue. | nih.gov |

| Jasplakinolide B | Modified tryptophan residue | Potent cytotoxicity; selected for NCI evaluation but showed weak microfilament disruption. | nih.govnih.gov |

| Jasplakinolide V | Modified β-tyrosine residue | Cytotoxic and disrupts microfilaments; selected for NCI evaluation. | researchgate.netnih.govacs.org |

By comparing the activity of these new analogues to that of this compound and the parent Jasplakinolide, researchers can build a detailed SAR map. The goal is to identify analogues with an improved therapeutic window, for example, by retaining potent cytotoxicity while minimizing off-target effects like cardiotoxicity, or by developing compounds with enhanced specificity for certain actin isoforms or novel protein targets.

Q & A

Q. What analytical methods are recommended for the structural identification of Jaspamide P?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For example, in the study by Gala et al. (2009), - and -NMR were used to resolve the cyclic depsipeptide backbone, while HR-MS provided molecular weight confirmation . X-ray crystallography may also supplement these techniques for absolute stereochemical determination.

Q. How should researchers design initial bioactivity screening assays for this compound?

Prioritize cell-based assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, as this compound is a known microtubule disruptor. Use dose-response curves (e.g., 0.1–10 µM) and measure IC values. Include positive controls (e.g., paclitaxel) and validate results with apoptosis markers (e.g., Annexin V staining). Ensure assays comply with reproducibility standards, such as triplicate measurements and blinded data analysis .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound derivatives with improved bioactivity?

Focus on modular synthesis approaches to modify the tryptophan residue or cyclic depsipeptide core. For instance, Gala et al. (2009) achieved derivatives by altering the tryptophan side chain, yielding compounds with 2–5× enhanced cytotoxicity . Use structure-activity relationship (SAR) studies to correlate modifications with activity. Purification via reverse-phase HPLC and characterization by circular dichroism (CD) can validate structural integrity.

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Conduct systematic comparative studies using standardized cell lines and assay conditions. For example, discrepancies in apoptotic vs. necrotic effects may arise from varying exposure times (24 vs. 48 hours). Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify conserved pathways. Cross-validate findings with siRNA knockdown or pharmacological inhibitors (e.g., caspase inhibitors) .

Q. What methodologies are effective for studying this compound’s synergistic effects with other anticancer agents?

Use combinatorial dose-matrix designs (e.g., Chou-Talalay method) to calculate combination indices (CI). For example, pair this compound with DNA-damaging agents (e.g., cisplatin) and assess synergy via Bliss independence or Loewe additivity models. Monitor off-target effects using toxicity assays in non-cancerous cell lines (e.g., HEK293) .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Adopt the following best practices:

- Standardize cell culture conditions (e.g., media, passage number).

- Share detailed protocols for compound preparation (e.g., solvent, storage temperature).

- Use reference standards (e.g., commercially available this compound) for calibration.

- Publish raw data and analysis scripts in open-access repositories (e.g., Zenodo) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput screening, implement false discovery rate (FDR) correction to minimize Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.